Aristolochic acid C

Catalog No.
S519333
CAS No.
4849-90-5
M.F
C16H9NO7
M. Wt
327.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aristolochic acid C

CAS Number

4849-90-5

Product Name

Aristolochic acid C

IUPAC Name

10-hydroxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid

Molecular Formula

C16H9NO7

Molecular Weight

327.24 g/mol

InChI

InChI=1S/C16H9NO7/c18-8-2-1-7-3-11(17(21)22)13-10(16(19)20)5-12-15(24-6-23-12)14(13)9(7)4-8/h1-5,18H,6H2,(H,19,20)

InChI Key

NBFGYDJKTHENDP-UHFFFAOYSA-N

SMILES

O=C(C1=C2C([N+]([O-])=O)=CC3=CC=C(O)C=C3C2=C(OCO4)C4=C1)O

Solubility

Soluble in DMSO

Synonyms

Aristolochic Acid C; AR-1C0215; KB-265706; FT-0662284; AR1C0215; KB265706; FT0662284;

Canonical SMILES

C1OC2=C(O1)C3=C4C=C(C=CC4=CC(=C3C(=C2)C(=O)O)[N+](=O)[O-])O

Description

The exact mass of the compound Aristolochic acid C is 327.0379 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Aristolochic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Aristolochic Acid C (AAC) is one of several naturally occurring nitrophenanthrene carboxylic acids found in plants of the Aristolochiaceae family []. While it has a history of use in traditional medicine, scientific research on AAC primarily focuses on its toxicological properties. Here's a breakdown of the key areas of scientific research on AAC:

Nephrotoxicity (Kidney Damage)

AAC is a well-documented nephrotoxin, meaning it can damage the kidneys. Studies have shown that AAC exposure can lead to a condition called Aristolochic Acid Nephropathy (AAN) characterized by kidney failure, fibrosis (scarring), and even cancer []. This research has been crucial in raising awareness of the dangers of consuming plants containing AAC, particularly in the context of traditional herbal remedies [].

Carcinogenicity (Cancer)

Scientific research has linked AAC exposure to an increased risk of developing various cancers, particularly urothelial carcinoma (cancer of the urinary tract lining) and upper gastrointestinal cancers []. This carcinogenicity is believed to be due to AAC's ability to damage DNA and disrupt cell division [].

Mechanisms of Toxicity

Research efforts are ongoing to understand the precise mechanisms by which AAC exerts its toxic effects. Studies suggest that AAC may induce oxidative stress, disrupt DNA repair processes, and activate inflammatory pathways within the body []. This improved understanding of AAC's toxicity can pave the way for the development of potential treatments or mitigation strategies for AAC-related illnesses.

Aristolochic acid C is a member of the aristolochic acid family, which consists of a group of carcinogenic and nephrotoxic phytochemicals primarily derived from plants in the Aristolochiaceae family. The chemical formula for aristolochic acid C is C16H9NO7, and it has a molecular weight of 327.25 g/mol . This compound is structurally related to other aristolochic acids, with its unique features stemming from its specific arrangement of functional groups, including a nitro group and a carboxylic acid.

Aristolochic acids are known for their presence in traditional herbal remedies, particularly in Chinese medicine, where they have been used for various therapeutic purposes despite their toxicological profiles. The compound is recognized for its mutagenic and carcinogenic properties, particularly concerning kidney damage and urothelial cancers .

  • Aristolochic acids, including AA-I, are known to be nephrotoxic (toxic to the kidneys) and carcinogenic (cancer-causing) [].
  • Consumption of plants containing aristolochic acids has been linked to a specific kidney disease called Aristolochic Acid Nephropathy (AAN) and some types of cancer [].
That are significant for its biological activity and toxicity. Key reactions include:

  • Reduction: Aristolochic acid C can be reduced to form aristolactam C, which is a metabolite that may exhibit similar toxicological properties .
  • Nitroreduction: This reaction can lead to the formation of reactive intermediates capable of forming adducts with DNA, contributing to its mutagenicity .
  • O-demethylation: This metabolic pathway further processes aristolactam C into other metabolites that may also retain biological activity .

These reactions highlight the compound's potential for bioactivation and its role in generating reactive species that can interact with cellular macromolecules.

Aristolochic acid C exhibits significant biological activity characterized by its nephrotoxicity and carcinogenicity. Research indicates that exposure to this compound can lead to:

  • Nephrotoxicity: Damage to kidney cells, resulting in renal failure and chronic kidney disease.
  • Mutagenicity: The ability to induce mutations in DNA, which is a precursor to cancer development.
  • Carcinogenicity: Increased risk of developing cancers, particularly urothelial carcinoma due to the formation of DNA adducts .

The biological effects of aristolochic acid C are primarily attributed to its reactive metabolites, which can interfere with normal cellular processes.

The synthesis of aristolochic acid C can occur through natural biosynthetic pathways within plants or via chemical synthesis in laboratories. Notable methods include:

  • Natural Extraction: Isolation from plant sources such as Aristolochia species or Asarum species, where it occurs naturally as part of the plant's secondary metabolites.
  • Chemical Synthesis: Laboratory synthesis can involve multi-step organic reactions starting from simpler aromatic compounds, incorporating nitro and carboxylic functionalities through various synthetic strategies .

These methods allow for the study and application of aristolochic acid C in research settings.

Despite its toxicological risks, aristolochic acid C has applications in various fields:

  • Pharmacological Research: Investigated for its mechanisms of action related to cancer biology and nephrology.
  • Toxicology Studies: Used as a reference compound in studies assessing the nephrotoxic effects of herbal medicines.
  • Natural Product Chemistry: Serves as a model compound for studying biosynthetic pathways in plants producing similar phytochemicals .

Interaction studies involving aristolochic acid C focus on its effects on cellular systems and potential interactions with other compounds. Key findings include:

  • DNA Interactions: The formation of DNA adducts through nitroreduction pathways suggests that aristolochic acid C can interact with genetic material, leading to mutagenesis .
  • Synergistic Effects: Research indicates that when combined with other herbal constituents, the toxicity profile may change, necessitating careful evaluation in traditional medicine contexts .

These studies are crucial for understanding the safety profiles of herbal products containing aristolochic acid C.

Several compounds share structural similarities with aristolochic acid C. A comparison highlights their unique features:

Compound NameMolecular FormulaNotable Properties
Aristolochic Acid IC17H11NO7Most abundant form; highly nephrotoxic
Aristolochic Acid IIC17H11NO6Similar toxicity profile; found in some plants
Aristolactam IC16H9NO5Metabolite of aristolochic acids; less toxic
Aristolactam CC16H9NO7Direct metabolite; retains some toxicity

Aristolochic acid C is unique due to its specific structural arrangement and the resulting biological activity. Its distinct properties set it apart from other members of the aristolochic acid family while sharing common toxicological concerns associated with this class of compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

327.03790163 g/mol

Monoisotopic Mass

327.03790163 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

4849-90-5

Wikipedia

Aristolochic acid C

Dates

Modify: 2023-08-15
1: Kupchan SM, Wormser HC, Sesso M. Tumor inhibitors. XI. Proof of structure of aristolochic acid-C by total synthesis of its methyl ester methyl ether. J Org Chem. 1965 Nov;30(11):3935-7. PubMed PMID: 5846162.
2: Wu TS, Ou LF, Teng CM. Aristolochic acids, aristolactam alkaloids and amides from Aristolochia kankauensis. Phytochemistry. 1994 Jul;36(4):1063-8. PubMed PMID: 7765207.
3: Stiborová M, Frei E, Sopko B, Sopková K, Marková V, Lanková M, Kumstýrová T, Wiessler M, Schmeiser HH. Human cytosolic enzymes involved in the metabolic activation of carcinogenic aristolochic acid: evidence for reductive activation by human NAD(P)H:quinone oxidoreductase. Carcinogenesis. 2003 Oct;24(10):1695-703. Epub 2003 Jul 17. PubMed PMID: 12869422.
4: Dai XW, Rao XR, Li S. [Current status of injury caused by Chinese herbal medicine and its counter measure]. Zhongguo Zhong Xi Yi Jie He Za Zhi. 2001 Jan;21(1):58-61. Review. Chinese. PubMed PMID: 12577382.
5: Tan HG, Liu YQ. [Chemical components of Aristolochia contorta Bge]. Zhongguo Zhong Yao Za Zhi. 1994 Nov;19(11):677-8, 703. Chinese. PubMed PMID: 7893387.
6: Belosludtsev KN, Belosludtseva NV, Kondratyev MS, Agafonov AV, Purtov YA. Interaction of phospholipase A of the E. coli outer membrane with the inhibitors of eucaryotic phospholipases A₂ and their effect on the Ca²⁺-induced permeabilization of the bacterial membrane. J Membr Biol. 2014 Mar;247(3):281-8. doi: 10.1007/s00232-014-9633-4. Epub 2014 Jan 30. PubMed PMID: 24477786.
7: Stiborová M, Frei E, Hodek P, Wiessler M, Schmeiser HH. Human hepatic and renal microsomes, cytochromes P450 1A1/2, NADPH:cytochrome P450 reductase and prostaglandin H synthase mediate the formation of aristolochic acid-DNA adducts found in patients with urothelial cancer. Int J Cancer. 2005 Jan 10;113(2):189-97. PubMed PMID: 15386410.

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